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Terbium(III) nitrate hexahydrate

Cat. No.: B086333
CAS No.: 13451-19-9
M. Wt: 239.954 g/mol
InChI Key: MZQQOOMFKKUPJH-UHFFFAOYSA-N
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Description

Significance of Lanthanide Nitrates in Coordination Chemistry and Functional Materials

Lanthanide nitrates, as a class of compounds, are of paramount importance in coordination chemistry and the synthesis of functional materials. functmaterials.org.uaacs.org They serve as versatile precursors for creating complex structures due to the varied coordination numbers and geometries that lanthanide ions can adopt. wikipedia.orgacs.org The nitrate (B79036) anions themselves can act as monodentate or bidentate ligands, influencing the final structure and properties of the resulting coordination complexes. acs.orgacs.org This adaptability allows for the targeted design of materials with specific optical, magnetic, or catalytic functionalities. chemimpex.comfunctmaterials.org.ua Furthermore, the solubility of lanthanide nitrates in water and polar organic solvents makes them convenient starting materials for various synthesis techniques, including the preparation of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com

The study of lanthanide nitrate complexes is crucial for understanding the fundamental principles of f-element coordination chemistry, which underpins their application in diverse fields. wikipedia.orgescholarship.org Research into the formation conditions, composition, and structure of these complexes provides the foundational knowledge needed to develop advanced materials such as phosphors for lighting and displays, high-performance magnets, and catalysts. chemimpex.comfunctmaterials.org.ua

Overview of Terbium(III) Ion as a Prominent Lanthanide Emitter in Optoelectronic and Magnetic Research

The Terbium(III) ion (Tb³⁺) is a distinguished member of the lanthanide series, renowned for its exceptional luminescent and magnetic characteristics, which are central to its application in optoelectronic and magnetic research. rsc.orgnih.gov

Luminescent Properties: The most notable feature of the Tb³⁺ ion is its intense and sharp green emission upon excitation, typically by ultraviolet light. chemimpex.com This luminescence arises from electronic transitions within the 4f electron shell, specifically the ⁵D₄ → ⁷F₅ transition, which results in a characteristic green fluorescence at approximately 545 nm. researchgate.net This property is harnessed in a multitude of applications, including:

Phosphors for Displays and Lighting: Terbium-based phosphors are integral to the production of green light in technologies like LEDs, OLEDs, and fluorescent lighting. samaterials.com

Bioimaging and Sensors: The strong, stable luminescence of Tb³⁺ makes it an excellent probe for bioimaging applications and for the development of sensitive chemical sensors. scbt.com

Solid-State Lasers: Terbium-doped materials are employed in the fabrication of solid-state lasers. samaterials.com

Magnetic Properties: The Tb³⁺ ion possesses a significant magnetic moment due to its unpaired f-electrons, leading to strong paramagnetic behavior. wikipedia.org This intrinsic magnetism is exploited in several areas:

Single-Molecule Magnets (SMMs): Terbium-containing complexes have been at the forefront of SMM research, where individual molecules can exhibit slow magnetic relaxation, a property with potential applications in high-density information storage and quantum computing. nih.govmdpi.comrsc.org

Magnetic Materials: Terbium is a critical component in the development of advanced magnetic materials, including those with high magnetostriction. samaterials.com

MRI Contrast Agents: The magnetic properties of terbium complexes are being investigated for their potential use as contrast agents in magnetic resonance imaging (MRI).

The combination of these distinct optical and magnetic properties makes the Tb³⁺ ion a versatile and highly sought-after element in materials science research.

Scope and Research Objectives of Terbium(III) Nitrate Hexahydrate Investigations

The investigation of this compound is primarily driven by its role as a convenient and effective precursor for introducing the optically and magnetically active Tb³⁺ ion into various material matrices. Research objectives surrounding this compound are multifaceted and focus on several key areas:

Synthesis of Novel Luminescent Materials: A primary objective is the use of this compound to synthesize new phosphors, metal-organic frameworks (MOFs), and nanoparticles with enhanced luminescent properties. Researchers aim to control the coordination environment around the Tb³⁺ ion to fine-tune the emission characteristics, such as quantum yield and lifetime, for specific applications in lighting, displays, and sensing. tandfonline.com

Development of Advanced Magnetic Materials: Investigations are focused on utilizing this compound to create new single-molecule magnets and other magnetic materials. samaterials.comnih.gov The goal is to understand and manipulate the factors that influence the magnetic anisotropy and relaxation dynamics of terbium-based systems. nih.govnih.gov

Exploration in Catalysis and Functional Materials: Research also explores the use of this compound in the preparation of catalysts and as a dopant to enhance the properties of materials like optical ceramics and glasses. chemimpex.com

Fundamental Coordination Chemistry Studies: A significant research effort is dedicated to understanding the coordination behavior of this compound with various ligands. acs.orgmdpi.com These studies are essential for predicting and controlling the structure and, consequently, the function of the resulting materials.

The overarching goal of these research endeavors is to leverage the unique properties of the Tb³⁺ ion, made accessible through the use of this compound, to develop innovative materials that can address challenges in technology, medicine, and energy.

Table of Properties of this compound

Property Value
Chemical Formula Tb(NO₃)₃·6H₂O
Molecular Weight 453.03 g/mol
Appearance White crystalline solid
CAS Number 13451-19-9 wikipedia.org

| Crystal System | Triclinic wikipedia.org |

Key Research Findings for this compound

Research Area Key Findings
Luminescence Exhibits strong green fluorescence under UV excitation, with an emission peak around 545 nm corresponding to the ⁵D₄–⁷F₅ transition of the Tb³⁺ ion. researchgate.net
Precursor for Luminescent Materials Used to synthesize phosphors for displays, emission-tunable hydroxyapatite (B223615) probes for bioimaging, and terbium-doped nanoparticles.
Magnetic Properties The Tb³⁺ ion imparts significant paramagnetic properties, leading to applications in single-molecule magnets and as potential MRI contrast agents. nih.gov

| Synthesis of MOFs | Acts as a precursor for creating luminescent metal-organic frameworks with potential uses in gas storage, separation, and sensing. |

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound Tb(NO₃)₃·6H₂O
Terbium(III) oxide Tb₂O₃
Terbium(III,IV) oxide Tb₄O₇
Nitric acid HNO₃
Hydrogen peroxide H₂O₂
Terbium(III) carbonate Tb₂(CO₃)₃
Ammonium bicarbonate NH₄HCO₃
Terbium(III) hydroxide (B78521) Tb(OH)₃
Terbium-doped titanium dioxide nanoparticles Tb:TiO₂
Lanthanum(III) nitrate La(NO₃)₃
Cerium(III) nitrate Ce(NO₃)₃
Praseodymium(III) nitrate Pr(NO₃)₃
Neodymium(III) nitrate Nd(NO₃)₃
Samarium(III) nitrate Sm(NO₃)₃
Europium(III) nitrate Eu(NO₃)₃
Gadolinium(III) nitrate Gd(NO₃)₃
Dysprosium(III) nitrate Dy(NO₃)₃
Holmium(III) nitrate Ho(NO₃)₃
Erbium(III) nitrate Er(NO₃)₃
Thulium(III) nitrate Tm(NO₃)₃
Ytterbium(III) nitrate Yb(NO₃)₃
Lutetium(III) nitrate Lu(NO₃)₃
Yttrium(III) nitrate Y(NO₃)₃
Terbium(III) bis(phthalocyaninate) Tb(Pc)₂
Tris-(1-napthylphosphine oxide) Nap₃PO
Bis(diphenylphosphino)methane dioxide Ph₂P(O)CH₂P(O)Ph₂
N,N,N',N'-Tetramethylsuccinamide TMSA

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3NO4Tb B086333 Terbium(III) nitrate hexahydrate CAS No. 13451-19-9

Properties

CAS No.

13451-19-9

Molecular Formula

H3NO4Tb

Molecular Weight

239.954 g/mol

IUPAC Name

nitric acid;terbium;hydrate

InChI

InChI=1S/HNO3.H2O.Tb/c2-1(3)4;;/h(H,2,3,4);1H2;

InChI Key

MZQQOOMFKKUPJH-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3]

Canonical SMILES

[N+](=O)(O)[O-].O.[Tb]

Other CAS No.

13451-19-9

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Solvothermal Synthesis Routes

Solvothermal synthesis is a versatile method for producing crystalline materials from a solution or suspension of precursors in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This technique allows for precise control over the size, morphology, and crystallinity of the resulting product.

Hydrothermal and solvothermal methods utilize water or organic solvents, respectively, as the reaction medium under controlled temperature and pressure to facilitate the dissolution of reactants and subsequent crystallization of the desired product. In the context of terbium(III) nitrate (B79036) hexahydrate, these conditions can be tailored to promote the formation of well-defined crystals. While specific hydrothermal or solvothermal routes directly yielding terbium(III) nitrate hexahydrate are less commonly detailed in literature compared to its use as a precursor in such syntheses, the principles are applicable. For instance, a terbium-based metal-organic framework (MOF) was synthesized using a solvothermal method where terbium nitrate was a key reactant. rsc.org

The choice of solvent and the addition of modulators play a critical role in solvothermal synthesis, influencing the reaction kinetics, solubility of intermediates, and the final crystal structure.

N,N-dimethylformamide (DMF): DMF is a polar aprotic solvent frequently employed in solvothermal synthesis. nih.gov Beyond its role as a solvent, DMF can also act as a reagent, catalyst, or stabilizer. nih.gov In the synthesis of metal-organic frameworks, DMF can influence crystal growth and morphology. The interaction of DMF with metal ions and organic linkers can lead to the formation of specific crystalline phases. Crystal structures of N,N-dimethylformamide have been determined at low temperatures, revealing planar molecules. rsc.org

Sodium Acetate (B1210297): While direct studies on the influence of sodium acetate on the crystallization of this compound are not extensively documented, acetates, in general, can act as pH buffers or competing ligands in solution. The presence of acetate ions could potentially influence the crystallization process by forming intermediate terbium acetate complexes. sciencemadness.org Terbium acetate itself can be prepared by reacting terbium oxide with acetic acid. sciencemadness.org

Conventional Solution-Based Crystallization Techniques

Traditional solution-based methods remain a cornerstone for the synthesis of this compound, valued for their simplicity and scalability.

A common and straightforward method for preparing terbium(III) nitrate involves the reaction of terbium(III) oxide (Tb₂O₃) or terbium(III,IV) oxide (Tb₄O₇) with nitric acid (HNO₃). wikipedia.orgguidechem.com

The reaction with terbium(III) oxide can be represented as: Tb₂O₃ + 6HNO₃ → 2Tb(NO₃)₃ + 3H₂O

When starting with the mixed-valence oxide, Tb₄O₇, an oxidizing agent like hydrogen peroxide (H₂O₂) is often added to ensure the complete conversion of terbium to the +3 oxidation state. researchgate.net The resulting terbium nitrate solution is then concentrated to induce crystallization. researchgate.net Similarly, terbium(III) hydroxide (B78521) (Tb(OH)₃) can be reacted with nitric acid to yield the nitrate salt. guidechem.com

PrecursorReactant(s)Key Observation
Terbium(III) oxide (Tb₂O₃)Nitric acid (HNO₃)Direct dissolution to form terbium nitrate. wikipedia.org
Terbium(III,IV) oxide (Tb₄O₇)Nitric acid (HNO₃) and Hydrogen peroxide (H₂O₂)H₂O₂ is used to facilitate the dissolution of the mixed-valence oxide. researchgate.net
Terbium(III) hydroxide (Tb(OH)₃)Nitric acid (HNO₃)Forms terbium nitrate and water. guidechem.com

This table summarizes the common precursors and reactants for the synthesis of terbium(III) nitrate via conventional solution-based methods.

To obtain high-quality single crystals of this compound, controlled evaporation of a saturated aqueous solution is employed. After preparing the terbium nitrate solution as described above, the solution is slowly evaporated at a constant temperature. This slow removal of the solvent allows for the gradual formation of large, well-defined triclinic crystals. wikipedia.org The hexahydrate crystallizes with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.org Drying the crystals over a desiccant such as 45-55% sulfuric acid can help in obtaining the desired hexahydrate form. wikipedia.org

Rapid Synthesis Techniques for Advanced Materials Integration

The demand for rapid and efficient synthesis methods has led to the development of novel techniques for producing terbium-containing materials. While these methods may not directly produce this compound as the final product, they often utilize it as a precursor and demonstrate the potential for accelerated synthesis protocols.

One such example is the rapid synthesis of a terbium-based metal-organic framework using a combined ultrasound-vapor phase diffusion method. rsc.org This technique significantly reduces the synthesis time compared to conventional solvothermal methods. rsc.org Such rapid synthesis approaches are crucial for the integration of terbium-based materials into functional devices and sensors.

Precursor Roles in Complex and Material Synthesis

This compound serves as a critical source of terbium ions for the bottom-up construction of various complex materials, including metal-organic frameworks and doped inorganic materials.

Beyond laser-based methods, this compound is a commonly used precursor in the conventional solvothermal synthesis of terbium-based MOFs. In this approach, the terbium nitrate salt and an organic ligand are dissolved in a solvent, often DMF, and heated in a sealed reactor for an extended period. wikipedia.org For instance, hollow terbium MOF spheres have been synthesized using this compound and 1,3,5-benzenetricarboxylic acid (H₃BTC) in DMF, with 2,5-thiophenedicarboxylic acid (H₂TDC) acting as a competitive ligand. wikipedia.org The terbium ion (Tb³⁺) acts as the metal node, coordinating with the organic linkers to form a three-dimensional porous structure. wikipedia.org

The versatility of this compound as a precursor allows for the synthesis of a wide array of Tb-MOFs with different structures and properties by varying the organic linkers, solvents, and reaction conditions. These materials are investigated for applications ranging from chemical sensing to catalysis.

Table 2: Example of Solvothermal Synthesis of a Tb-MOF

Parameter Details Reference
Terbium Precursor This compound (Tb(NO₃)₃·6H₂O) wikipedia.org
Organic Ligands 1,3,5-Benzenetricarboxylic acid (H₃BTC), 2,5-thiophenedicarboxylic acid (H₂TDC) wikipedia.org
Solvent N,N-dimethylformamide (DMF) wikipedia.org
Method One-pot solvothermal wikipedia.org
Temperature 150 °C wikipedia.org
Time 72 hours wikipedia.org
Product Hollow sphere Tb-MOFs wikipedia.org

Role in Doping of Other Advanced Materials (e.g., Ferrites, Cerium Oxide)

This compound is also employed as a doping agent to impart the specific optical and electronic properties of terbium into other host materials. A notable example is the doping of cerium oxide (CeO₂) nanoparticles.

In a typical hydrothermal synthesis, this compound is dissolved along with cerium(III) nitrate hexahydrate in deionized water. The addition of a precipitating agent, like sodium hydroxide, under controlled conditions leads to the formation of Tb-doped cerium oxide nanoparticles. Research has shown that incorporating terbium ions into the cerium oxide lattice can alter the material's properties, such as reducing the nanoparticle size and significantly modifying the optical band gap, which enhances visible light absorption. This makes Tb-doped ceria a promising material for photocatalytic and other optical applications. The amount of terbium incorporated can be controlled by the initial concentration of this compound in the precursor solution.

Table 3: Synthesis of Terbium-Doped Cerium Oxide Nanoparticles

Parameter Details Reference
Dopant Precursor This compound (Tb(NO₃)₃·6H₂O)
Host Precursor Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
Synthesis Method Hydrothermal
Precipitating Agent Sodium Hydroxide (NaOH)
Resulting Material Terbium-doped Cerium Oxide Nanoparticles (Tb-CNPs)
Effect of Doping Reduction in nanoparticle size, altered optical band gap

Crystallographic and Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Analysis of single crystals of Terbium(III) nitrate (B79036) hexahydrate has established that it crystallizes in the triclinic system. researchgate.netwikipedia.org This is the least symmetric of the seven crystal systems. The specific space group has been identified as P-1. researchgate.net The triclinic nature indicates a low degree of symmetry in the unit cell, which is the fundamental repeating unit of the crystal. Detailed crystallographic data are presented in Table 1.

Table 1: Crystallographic Data for Terbium(III) Nitrate Hexahydrate

Parameter Value
Empirical Formula Tb(NO₃)₃·6H₂O
Crystal System Triclinic
Space Group P-1
a (Å) 9.095(7)
b (Å) 11.600(6)
c (Å) 6.705(4)
α (°) 91.14(4)
β (°) 110.79(5)
γ (°) 70.14(5)
Volume (ų) 617.9(6)
Z 2

Data obtained from single-crystal X-ray diffraction at 295 K. researchgate.net

The structural formula of the compound is more accurately represented as [Tb(NO₃)₃(H₂O)₄]·2H₂O. wikipedia.org This notation reveals that the central Terbium(III) ion is directly bonded to multiple ligands. The coordination sphere of the Tb³⁺ ion is comprised of four water molecules and three nitrate anions. researchgate.netwikipedia.org The nitrate ions act as bidentate ligands, meaning they each bind to the terbium ion through two oxygen atoms. Consequently, the Tb³⁺ ion is ten-coordinate, with a coordination polyhedron formed by four oxygen atoms from the water molecules and six oxygen atoms from the three nitrate groups. researchgate.net

A complex network of hydrogen bonds is crucial for stabilizing the three-dimensional crystal structure. These interactions occur between the coordinated water molecules, the lattice water molecules, and the oxygen atoms of the nitrate anions. The hydrogen atoms of the water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the nitrate groups and with adjacent water molecules. This extensive network links the individual [Tb(NO₃)₃(H₂O)₄] units and the interstitial water molecules together, creating a stable, cohesive solid-state structure.

Powder X-ray Diffraction (XRD) for Material Characterization

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (XRD) is an essential technique for characterizing bulk, polycrystalline samples of a material.

Powder XRD is routinely used to confirm the identity and purity of a synthesized batch of this compound. The resulting diffraction pattern, which plots diffracted intensity against the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental powder pattern to a reference pattern calculated from the known single-crystal structure data, one can verify the correct phase has been formed. researchgate.net Furthermore, the sharpness and intensity of the diffraction peaks provide an assessment of the material's crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad features can suggest the presence of amorphous content or very small crystallites.

Table 2: Compound Names Mentioned in this Article

Compound Name Chemical Formula

Lattice Parameter Analysis in Doped Systems

The intentional introduction of impurities, or dopants, into a crystal lattice can significantly alter its parameters and, consequently, its material properties. This is a common strategy for tuning the optical and magnetic characteristics of host materials. In the context of this compound, a comprehensive analysis would involve substituting the terbium ion (Tb³⁺) with other lanthanide ions or introducing different anions to observe the resulting changes in the unit cell dimensions.

However, a review of the available scientific literature does not yield specific studies focused on the lattice parameter analysis of doped this compound systems. Research in this area has more commonly explored the use of terbium as a dopant in other host lattices, such as zinc oxide or yttrium aluminum borate, to enhance their luminescent properties. The impact of doping on the this compound crystal structure itself remains an area with limited published data.

Future research could explore how the substitution of Tb³⁺ with smaller or larger lanthanide ions affects the triclinic lattice parameters of the hexahydrate. Such studies would be invaluable for understanding the structural tolerance and the potential for tuning the photoluminescent properties of this compound.

Structural Relationships with Analogous Lanthanide Compounds

The lanthanide series of elements exhibits a well-known phenomenon known as lanthanide contraction, which is the steady decrease in the ionic radii of the elements as the atomic number increases. This trend has a direct and predictable impact on the crystal structures of their compounds. The lanthanide(III) nitrate hexahydrates, with the general formula Ln(NO₃)₃·6H₂O, provide a clear example of this structural relationship.

This compound, with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O, belongs to a group of isostructural lanthanide nitrate hexahydrates that crystallize in the triclinic system. nih.gov This structural arrangement is typical for the heavier lanthanides. In this structure, the terbium ion is coordinated by oxygen atoms from three bidentate nitrate groups and four water molecules, resulting in a complex coordination environment. The remaining two water molecules are not directly bonded to the terbium ion but are held within the crystal lattice through hydrogen bonds.

In contrast, the lighter lanthanides, such as lanthanum (La) and cerium (Ce), form nitrate hexahydrates that can adopt different crystal structures. For instance, lanthanum(III) nitrate hexahydrate, La(NO₃)₃·6H₂O, can crystallize in a different system, reflecting the larger ionic radius of La³⁺ compared to Tb³⁺. The change in the coordination number and the geometry around the central lanthanide ion across the series are direct consequences of the lanthanide contraction.

Advanced Spectroscopic Characterization

Luminescence Spectroscopy

Luminescence spectroscopy is a powerful tool for probing the excited-state dynamics of terbium(III) ions. The characteristic green emission of terbium(III) is a hallmark of its 4f electronic transitions. wikipedia.org

Emission Spectra Analysis and Characteristic f-f Transitions (e.g., ⁵D₄→⁷Fⱼ)

The emission spectrum of Terbium(III) nitrate (B79036) hexahydrate is dominated by a series of sharp, narrow bands resulting from transitions within the 4f electron shell. These transitions, known as f-f transitions, are Laporte forbidden, which contributes to their characteristically long luminescence lifetimes. The most prominent emissions originate from the excited ⁵D₄ level and terminate in the various ⁷Fⱼ (where J = 6, 5, 4, 3) ground state multiplets. researchgate.netmdpi.comjetir.org

The most intense emission typically occurs around 544-545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which is responsible for the vibrant green color of terbium-based phosphors. researchgate.netjetir.org Other significant transitions include:

⁵D₄ → ⁷F₆ at approximately 489 nm. mdpi.comjetir.org

⁵D₄ → ⁷F₄ at approximately 585 nm. mdpi.comjetir.org

⁵D₄ → ⁷F₃ at approximately 622 nm. mdpi.comjetir.org

The relative intensities of these peaks can be influenced by the local symmetry of the Tb³⁺ ion and the nature of the surrounding ligands. chemrxiv.org In some cases, weaker blue emission from the higher energy ⁵D₃ level to the ⁷Fⱼ levels can be observed, although this is often quenched by cross-relaxation processes, especially at higher terbium concentrations. jetir.orgresearchgate.net

Table 1: Characteristic Emission Peaks of Terbium(III) Nitrate Hexahydrate

Transition Approximate Wavelength (nm)
⁵D₄ → ⁷F₆ 489
⁵D₄ → ⁷F₅ 544
⁵D₄ → ⁷F₄ 585
⁵D₄ → ⁷F₃ 622

Note: The exact peak positions may vary slightly depending on the host matrix and experimental conditions.

Excitation Spectra and Ligand-Sensitized Luminescence

Direct excitation of the Tb³⁺ ion's f-f absorption bands is inefficient due to their low molar absorptivity. uchile.cl A more effective method to populate the emissive ⁵D₄ level is through ligand-sensitized luminescence, also known as the "antenna effect." In this process, an organic ligand (the antenna) with a strong absorption band absorbs excitation energy and transfers it to the Tb³⁺ ion. researchgate.net

The excitation spectrum for the characteristic terbium emission at 544 nm often reveals broad bands corresponding to the absorption of the nitrate groups or other coordinating ligands, rather than the sharp f-f transitions of the terbium ion itself. mdpi.comresearchgate.net This indicates an intramolecular energy transfer from the ligand's excited states (typically the triplet state) to the resonant energy levels of the Tb³⁺ ion. mdpi.com For efficient sensitization, the triplet state energy of the ligand should be slightly higher than the ⁵D₄ emissive level of Tb³⁺ (approximately 20,500 cm⁻¹). mdpi.com

Time-Resolved Luminescence Spectroscopy and Lifetime Measurements

Time-resolved luminescence spectroscopy is a crucial technique for studying the dynamics of the excited states of this compound. The luminescence decay of the ⁵D₄ level is typically in the microsecond to millisecond range, reflecting the forbidden nature of the f-f transitions. nih.govresearchgate.net

Measurements of the luminescence lifetime (τ) provide valuable information about the coordination environment of the Tb³⁺ ion. For instance, the presence of O-H or N-H oscillators from coordinated water or amine groups can lead to non-radiative de-excitation, thereby shortening the lifetime. rsc.org The lifetime can be used to calculate the number of coordinated water molecules. researchgate.net In some terbium complexes, lifetimes on the order of 1 ms (B15284909) have been reported at room temperature. rsc.org Time-resolved techniques also allow for the suppression of short-lived background fluorescence, enhancing the detection of the long-lived terbium emission. nih.govresearchgate.netnih.gov

Temperature-Dependent Luminescence Studies

The luminescence properties of this compound can be sensitive to temperature variations. Generally, an increase in temperature leads to a decrease in luminescence intensity and lifetime due to enhanced non-radiative decay processes. uchile.cl The thermal quenching of luminescence is an important consideration for applications in devices that operate at elevated temperatures.

However, the degree of temperature dependence can be influenced by the host matrix and the specific terbium complex. rsc.orgnih.gov In some systems, the emission intensity remains relatively stable over a certain temperature range. nih.gov Studies of temperature-dependent luminescence are essential for developing luminescent thermometers. rsc.orgrsc.org For some terbium-doped nanoparticles, it has been shown that increasing the temperature from 25 to 40 °C does not significantly affect the relative luminescence intensity. nih.gov

Vibronic Structure Analysis

While the f-f transitions of lanthanide ions are primarily electronic in nature, they can couple with vibrational modes of the surrounding ligands, giving rise to vibronic sidebands in the luminescence spectra. This vibronic structure provides insights into the interaction between the Tb³⁺ ion and its local environment. rsc.org Analysis of these sidebands can reveal information about the vibrational frequencies of the coordinating molecules, such as water or nitrate ions. rsc.org

Absorption Spectroscopy

The absorption spectrum of this compound in the UV-Vis-NIR region is characterized by a series of weak, narrow absorption bands corresponding to the f-f transitions of the Tb³⁺ ion. researchgate.net These transitions originate from the ⁷F₆ ground state to higher energy levels. Due to the forbidden nature of these transitions, their molar absorptivities are very low. uchile.cl

A diffuse reflectance spectrum of this compound has shown characteristic absorption bands in the range of 325 nm to 390 nm. researchgate.net In complexes, the absorption spectrum is often dominated by the much stronger absorption of the organic ligands, which is crucial for the ligand-sensitized luminescence process. researchgate.net

UV-Visible Diffuse Reflectance Spectroscopy

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique used to analyze the optical properties of solid materials. It measures the light that is reflected from a sample over a range of wavelengths. For this compound, the diffuse reflectance spectrum is characterized by a series of sharp, low-intensity absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions arise from the inner shell 4f-4f electronic transitions of the terbium(III) ion. researchgate.net These transitions are formally forbidden by the Laporte selection rule, which accounts for their characteristically low molar extinction coefficients.

The compound is well-known for its strong green luminescence, which is a result of the electronic transitions within the terbium ion. When excited with ultraviolet light, it emits a characteristic green fluorescence.

Analysis of Absorption Bands and Optical Band Edge

The absorption spectrum of this compound shows characteristic bands corresponding to the electronic transitions from the ⁷F₆ ground state of the Tb³⁺ ion to its various excited states. A comparative study noted absorption bands for the compound in the range of 325 nm to 390 nm. researchgate.net The forbidden nature of these f-f transitions means that direct excitation of the Tb³⁺ ion is often inefficient. researchgate.net

Table 1: Expected Electronic Transitions for the Tb³⁺ Ion

Transition Wavelength Region
⁷F₆ → ⁵D₄ Visible (Blue)
⁷F₆ → ⁵G₆, ⁵L₁₀ UV-A
⁷F₆ → ⁵H₇ UV-A
⁷F₆ → ⁵D₃ UV-A

Note: Specific peak wavelengths are dependent on the crystal field environment of the host matrix.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the molecular vibrations within a compound. This is particularly useful for characterizing the nitrate anions, the water of hydration, and the terbium-oxygen bonds in the crystal lattice of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show distinct bands corresponding to the vibrations of the coordinated water molecules and the nitrate groups.

The presence of water of hydration gives rise to strong, broad absorption bands in the high-frequency region, typically around 3200-3500 cm⁻¹, which are assigned to the O-H stretching vibrations. researchgate.net A bending mode for these water molecules is also expected around 1615-1630 cm⁻¹. researchgate.net The nitrate ion (NO₃⁻), belonging to the D₃h point group in its free state, exhibits several characteristic vibrational modes. When it coordinates to the metal ion, its symmetry is lowered, which can cause shifts in vibrational frequencies and the appearance of new bands that are normally IR-inactive.

Table 2: Expected FTIR Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3200 - 3500 ν(O-H) Water O-H Stretch
~1615 - 1630 δ(H-O-H) Water H-O-H Bend
~1480 - 1530 ν₃(E') Asymmetric N-O Stretch
~1270 - 1320 ν₃(E') Asymmetric N-O Stretch
~1030 - 1050 ν₁(A₁') Symmetric N-O Stretch
~815 - 830 ν₂(A₂") Out-of-plane N-O Bend
~715 - 740 ν₄(E') In-plane O-N-O Bend

Note: These are approximate ranges for coordinated nitrates and hydrates; exact positions can vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. In the Raman spectrum of this compound, the most intense band is typically the symmetric stretching mode (ν₁) of the nitrate ion, which appears as a very strong, sharp peak. This peak is often observed around 1045-1050 cm⁻¹. Other nitrate bending and stretching modes, as well as vibrations involving the Tb-O bonds, are also active in the Raman spectrum and can provide structural insights.

Table 3: Expected Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~1045 - 1050 ν₁(A₁') Symmetric N-O Stretch
~1350 - 1400 ν₃(E') Asymmetric N-O Stretch
~715 - 740 ν₄(E') In-plane O-N-O Bend
< 400 ν(Tb-O) Terbium-Oxygen Stretch

Note: These are approximate ranges; exact positions can vary based on coordination and crystal structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within a material. The analysis of a terbium nitrate-containing compound reveals distinct peaks for terbium, oxygen, and nitrogen.

High-resolution spectra of the Tb 3d region show two prominent peaks, 3d₅/₂ and 3d₃/₂, due to spin-orbit coupling. For a Tb-NO₃ environment, these peaks have been identified at binding energies of approximately 1240 eV and 1273 eV, respectively. The N 1s spectrum for a nitrate group is expected to show a single major peak at a high binding energy, typically in the range of 406-408 eV. The O 1s spectrum is more complex and can be deconvoluted into multiple components, representing the oxygen atoms in the nitrate anions (NO₃⁻) and those in the water of hydration (H₂O), which typically appear at different binding energies.

Table 4: XPS Binding Energies for this compound

Element Orbital Binding Energy (eV) Chemical State
Terbium (Tb) 3d₅/₂ ~1240 Tb³⁺
Terbium (Tb) 3d₃/₂ ~1273 Tb³⁺
Nitrogen (N) 1s ~406 - 408 NO₃⁻
Oxygen (O) 1s ~531 - 533 NO₃⁻ and H₂O

Note: Binding energies are referenced to the C 1s peak at 284.8 eV and can show slight variations.

Photophysical Phenomena and Energy Transfer Mechanisms

Intrinsic f-f Electronic Transitions of Tb³⁺

The luminescence of the Tb³⁺ ion arises from electronic transitions within the 4f orbital. These transitions, known as f-f transitions, are responsible for the sharp, line-like emission spectra characteristic of lanthanide ions. chemrxiv.orgnih.gov The 4f electrons are well-shielded by the outer 5s and 5p electrons, which minimizes the influence of the surrounding ligands on the positions of the energy levels. frontiersin.org However, the coordination environment plays a crucial role in the intensity and lifetime of the luminescence by affecting the rates of radiative and non-radiative decay. nih.govfrontiersin.org

Radiative and Non-Radiative Pathways

Once the Tb³⁺ ion is excited to a higher energy level, it can return to the ground state through two primary pathways: radiative and non-radiative decay.

Radiative decay involves the emission of a photon, resulting in the characteristic luminescence. For Tb³⁺, the most prominent emission corresponds to the ⁵D₄ → ⁷F₅ transition, which produces the intense green light. researchgate.net Other transitions from the ⁵D₄ level to other ⁷Fⱼ levels (where J = 6, 4, 3, 2, 1, 0) are also observed but are typically weaker. The rate of radiative decay (kᵣ) is an intrinsic property of the ion but can be subtly influenced by the symmetry of the coordination site. researchgate.net

Φ = kᵣ / (kᵣ + kₙᵣ)

where kₙᵣ is the rate of non-radiative decay. The intense luminescence of Tb³⁺ compared to some other lanthanide ions is not due to a higher radiative transition probability but rather to a lower rate of non-radiative quenching. chemrxiv.orgresearchgate.net This is attributed to the large energy gap between the ⁵D₄ emitting level and the highest ⁷Fⱼ ground state manifold, which requires a higher number of vibrational quanta to be bridged, making the non-radiative process less efficient. chemrxiv.org

A detailed study on the photophysical properties of the [Tb(H₂O)₉]³⁺ aqua ion provides insight into the rates of these processes. The contribution to the non-radiative decay rate from O-H oscillators (k_q(OH)) for terbium was found to be 2090 s⁻¹, which is significantly lower than that for europium (8840 s⁻¹), explaining the typically brighter luminescence of terbium complexes in aqueous environments. chemrxiv.orgresearchgate.net

Influence of Coordination Environment on Emission Intensity and Lifetime

The coordination environment around the Tb³⁺ ion in Terbium(III) nitrate (B79036) hexahydrate, which consists of nitrate ions and water molecules, profoundly affects its luminescence properties. wikipedia.orgfrontiersin.org

The number of water molecules directly coordinated to the Tb³⁺ ion is a critical factor. chemrxiv.org Each coordinated water molecule provides high-frequency O-H oscillators that act as efficient quenching pathways for the excited state of Tb³⁺. chemrxiv.orgresearchgate.net Even a single coordinated water molecule can lead to a significant decrease in the excited-state lifetime and, consequently, the emission intensity. chemrxiv.org Studies on the [Tb(H₂O)₉]³⁺ aqua ion have consolidated that Tb³⁺ is nine-coordinated in aqueous solution. chemrxiv.orgresearchgate.net In the solid state, the crystal structure of Terbium(III) nitrate hexahydrate reveals that the terbium ion is coordinated to four water molecules and three bidentate nitrate anions, with two additional water molecules present as water of crystallization. wikipedia.org

The replacement of coordinated water molecules with other ligands that have lower frequency vibrations, such as those with C-H or C-F bonds, can significantly reduce non-radiative decay and enhance luminescence. This is a common strategy employed in the design of highly luminescent terbium complexes. nih.gov

The symmetry of the coordination site also plays a role. The f-f transitions are formally forbidden by the Laporte rule. nih.govfrontiersin.org However, if the Tb³⁺ ion occupies a coordination site that lacks a center of inversion, the mixing of the 4f orbitals with orbitals of opposite parity (e.g., 5d orbitals) can occur, which partially allows the transitions and increases the radiative decay rate. nih.govuu.nl

The luminescence lifetime (τ) is the average time the Tb³⁺ ion remains in the excited state and is inversely proportional to the sum of the radiative and non-radiative decay rates:

τ = 1 / (kᵣ + kₙᵣ)

The long luminescence lifetimes of Tb³⁺, often in the millisecond range, are a direct consequence of the forbidden nature of the f-f transitions, leading to a small radiative decay rate. chemrxiv.org However, as discussed, the presence of quenching groups can shorten this lifetime. Time-resolved luminescence spectroscopy is a powerful technique to study these dynamics and can reveal the presence of different coordination environments or quenching processes. nih.govhoriba.com

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of Terbium(III) nitrate hexahydrate for reproducible photophysical studies?

  • Methodological Answer : Purity is critical for luminescence and coordination chemistry experiments. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace rare earth impurities (e.g., ≤150 ppm total rare earth contaminants as per high-purity grades) . For REO (rare earth oxide) purity specifications (e.g., 99.99% vs. 99.999%), cross-validate via thermogravimetric analysis (TGA) to confirm hydration stoichiometry and X-ray diffraction (XRD) to detect crystalline impurities .

Q. What safety protocols are essential when handling this compound in aqueous synthesis?

  • Methodological Answer :

  • PPE : Wear EN 143-compliant particulate respirators (P3 filters), nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .
  • Contamination Control : Avoid contact with organic materials (e.g., cellulose) to prevent unintended redox reactions .
  • Waste Disposal : Neutralize acidic nitrate residues before disposal to comply with REACH regulations .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer : Store in airtight containers under anhydrous conditions at 4°C. Monitor for deliquescence (common in hydrated nitrates) using dynamic vapor sorption (DVS) analysis. Avoid prolonged exposure to UV light, which can degrade nitrate ligands and reduce luminescent efficiency .

Advanced Research Questions

Q. What strategies optimize this compound as a precursor for luminescent MOFs?

  • Methodological Answer :

  • Ligand Selection : Pair with π-conjugated ligands (e.g., 4-hydroxybenzoic acid or thiacalix[4]arenes) to enhance antenna effects. Solvothermal synthesis at 120–150°C in DMF/water (3:1 v/v) yields stable Tb-MOFs with quantum yields >60% .
  • Defect Mitigation : Use excess nitrate (1.5:1 molar ratio vs. Tb³⁺) to suppress non-radiative decay pathways .

Q. How does hydration state affect Terbium(III) nitrate’s reactivity in non-aqueous solvents?

  • Methodological Answer : Anhydrous Tb(NO₃)₃ is highly hygroscopic and reactive, but hexahydrate forms stabilize coordination sites. In DMSO, the hexahydrate undergoes partial ligand exchange, forming [Tb(DMSO)ₓ(NO₃)₃] complexes. Monitor via Raman spectroscopy (NO₃⁻ symmetric stretch at 1045 cm⁻¹) .

Q. What analytical techniques resolve contradictions in reported thermal decomposition pathways?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 100–200°C) arise from hydration variability. Use coupled TGA-DSC-MS to track mass loss (H₂O, NOₓ) and identify intermediate phases (e.g., TbONO₃). Compare with in situ XRD to correlate phase transitions with mass changes .

Q. How can this compound improve sensitivity in ion-sensing applications?

  • Methodological Answer : Functionalize Tb³⁺-doped silica nanoparticles with carboxylate groups for selective Fe³⁺ detection. The nitrate precursor enables rapid ligand exchange, achieving detection limits of 0.1 µM via luminescence quenching .

Key Research Findings

  • Coordination Chemistry : Tb³⁺ preferentially binds to carboxylate over phenanthroline ligands, enabling tunable luminescence .
  • Sensor Design : Hollow Tb-MOFs exhibit 10× higher Fe³⁺ sensitivity than solid analogs due to increased surface area .
  • Extraction Efficiency : Tb³⁺ nitrate shows 98% recovery in IL-based systems (e.g., [P66614][NO₃]) at pH 4 .

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